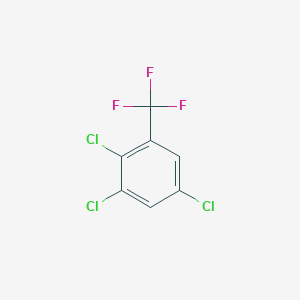

2,3,5-Trichlorobenzotrifluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

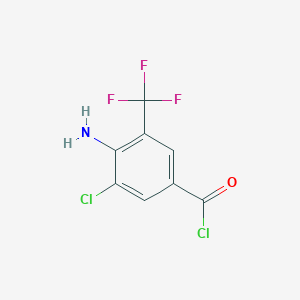

2,3,5-Trichlorobenzotrifluoride is a chemical compound with the molecular formula C7H2Cl3F3 and a molecular weight of 249.45 . It is used as a chemical intermediate in various applications .

Synthesis Analysis

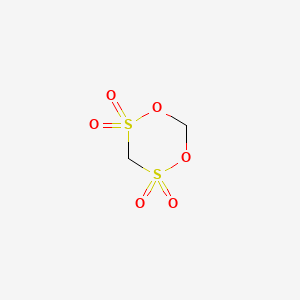

The synthesis of 2,3,5-Trichlorobenzotrifluoride involves the replacement of at least one m-nitro group in a nitrobenzotrifluoride by chlorine using chlorine gas in the presence of a catalyst comprising a metal salt and a sulphur compound . The process can be carried out with compounds such as 4-chloro-3-nitrobenzotrifluoride and 4-chloro-3,5-dinitrobenzotrifluoride . The catalyst used in the process preferably comprises a Friedel-Crafts type of catalyst and a divalent sulphur compound .Molecular Structure Analysis

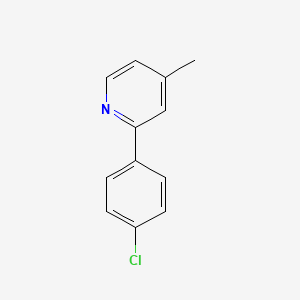

The molecular structure of 2,3,5-Trichlorobenzotrifluoride consists of a benzene ring with three chlorine atoms and a trifluoromethyl group attached to it .Physical And Chemical Properties Analysis

2,3,5-Trichlorobenzotrifluoride is a liquid with an aromatic odor . It has a boiling point range of 200 - 202 °C at 760 mmHg . Its density is predicted to be 1.570±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

Synthesis of Derivatives

2,3,5-Trichlorobenzotrifluoride derivatives have been synthesized for various applications. For instance, the synthesis of 3,5-dichloro-4-fluoro-trifluorotoluene was developed using phase transfer catalysis methods from 3,4,5-dichloro-trifluoro-toluene, showing the potential of 2,3,5-Trichlorobenzotrifluoride in generating other valuable chemical compounds (Chen Bao-rong, 2010).

Magnetic Properties of Complexes

Research on the synthesis, structure, and magnetic properties of certain complexes demonstrates the relevance of 2,3,5-Trichlorobenzotrifluoride in studying magnetic materials. For instance, studies on Dy₂Co₂L₁₀(bipy)₂ and Ln₂Ni₂L₁₀(bipy)₂ complexes show how 3,5-dichlorobenzoate anion, a derivative, acts as a bridging ligand in these complexes, leading to discoveries about their magnetic properties (Fang-Hua Zhao et al., 2014).

Tuning Ionization Potential and Redox Potential

Studies on paddlewheel diruthenium(ii, ii) complexes with various chlorine-substituted benzoate ligands, including 2,3,5-trichlorobenzoate, reveal the impact of chlorine and fluorine substitutions on tuning the ionization potential and redox potential of these complexes. The research contributes to understanding how substituents on the benzoate ligands using chlorine or fluorine atoms can significantly alter the electrochemical properties of the complexes (W. Kosaka et al., 2015).

Optoelectronics and Energy Conversion

The role of phosphorescent metal complexes, including those involving 2,3,5-Trichlorobenzotrifluoride derivatives, is significant in optoelectronics, solar energy conversion, and biological labeling applications. Breakthroughs in organic photoredox transformations have increased research efforts to understand these complexes, leading to advancements in light emitting electrochemical cells and solar fuel-producing reactions (Isaac N. Mills et al., 2018).

Safety And Hazards

Eigenschaften

IUPAC Name |

1,2,5-trichloro-3-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl3F3/c8-3-1-4(7(11,12)13)6(10)5(9)2-3/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWINLAQYHFBGKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl3F3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80548394 |

Source

|

| Record name | 1,2,5-Trichloro-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80548394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,5-Trichlorobenzotrifluoride | |

CAS RN |

61841-46-1 |

Source

|

| Record name | 1,2,5-Trichloro-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80548394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chlorothiazolo[5,4-b]pyridine](/img/structure/B1314447.png)

![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbaldehyde](/img/structure/B1314457.png)